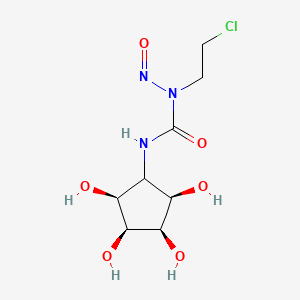
Furacrinic acid
Descripción general
Descripción
El ácido furacrínico es un compuesto clasificado dentro de la categoría de agentes antibacterianos y antiinflamatorios . Es conocido por sus posibles aplicaciones terapéuticas y a menudo se estudia por sus propiedades químicas únicas y sus actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido furacrínico se puede sintetizar mediante varios métodos. Un enfoque común implica la oxidación del furfural, un derivado del furano, utilizando agentes oxidantes fuertes como el dicromato de potasio. Este proceso produce ácido furoico, que luego se puede procesar para obtener ácido furacrínico .
Métodos de Producción Industrial: La producción industrial del ácido furacrínico generalmente involucra procesos de oxidación a gran escala. Estos procesos están optimizados para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido furacrínico experimenta varias reacciones químicas, que incluyen:
Reducción: El compuesto también se puede reducir bajo condiciones específicas para producir otros productos valiosos.
Sustitución: El ácido furacrínico puede participar en reacciones de sustitución, donde un grupo funcional se reemplaza por otro.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Dicromato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Agua, etanol y otros solventes orgánicos.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del furano, que son valiosos en la síntesis de productos farmacéuticos y otros productos químicos finos .
Aplicaciones Científicas De Investigación
El ácido furacrínico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Los derivados del ácido furacrínico se estudian por sus propiedades antibacterianas y antifúngicas.
Medicina: El compuesto se explora por su posible uso en el desarrollo de nuevos agentes antimicrobianos.
Industria: El ácido furacrínico se utiliza en la producción de polímeros y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción exacto del ácido furacrínico no se comprende completamente. Se cree que ejerce sus efectos interactuando con dianas moleculares específicas en las células bacterianas, interrumpiendo sus funciones normales y provocando la muerte celular . Las vías involucradas en su acción todavía están bajo investigación y se necesitan más estudios para dilucidar los mecanismos detallados .
Compuestos Similares:
Ácido Furoico: Un precursor del ácido furacrínico, conocido por su uso en diversas reacciones químicas.
Ácido 2,5-Furandicarboxílico: Otro derivado del furano con aplicaciones en la síntesis de polímeros.
Furfural: Una materia prima para la síntesis de muchos derivados del furano.
Singularidad del Ácido Furacrínico: El ácido furacrínico destaca por su combinación única de propiedades antibacterianas y antiinflamatorias. Su capacidad para someterse a diversas reacciones químicas lo convierte en un compuesto versátil tanto en investigación como en aplicaciones industriales .
Comparación Con Compuestos Similares
Furoic Acid: A precursor to furacrinic acid, known for its use in various chemical reactions.
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer synthesis.
Furfural: A starting material for the synthesis of many furan derivatives.
Uniqueness of this compound: this compound stands out due to its unique combination of antibacterial and anti-inflammatory properties. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
IUPAC Name |
6-methyl-5-(2-methylidenebutanoyl)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-4-8(2)14(16)11-6-10-7-13(15(17)18)19-12(10)5-9(11)3/h5-7H,2,4H2,1,3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWLXUYSLIIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1C)OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178217 | |
| Record name | Furacrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23580-33-8 | |
| Record name | Furacrinic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furacrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURACRINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO15Q907ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


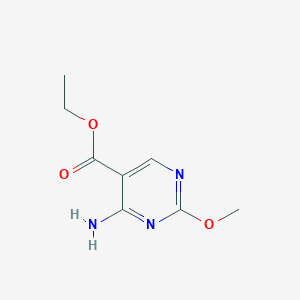
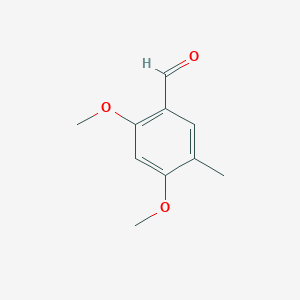
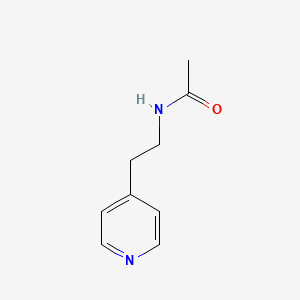
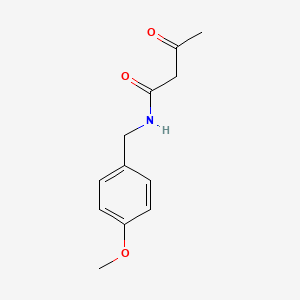
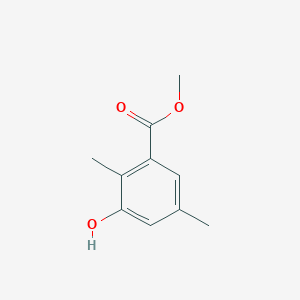
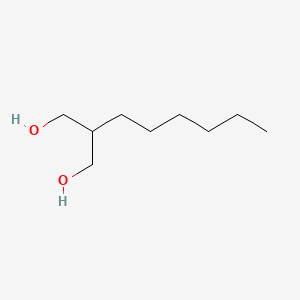
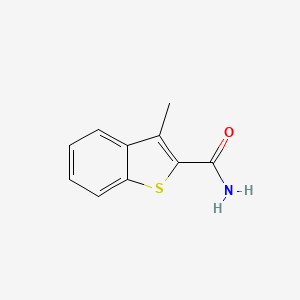
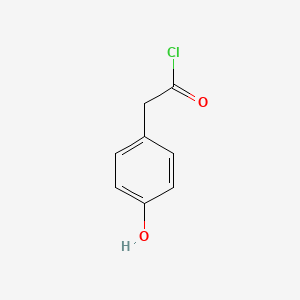
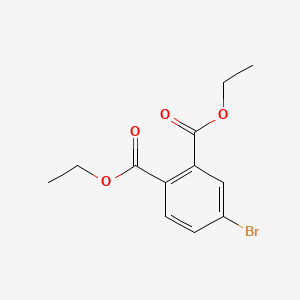
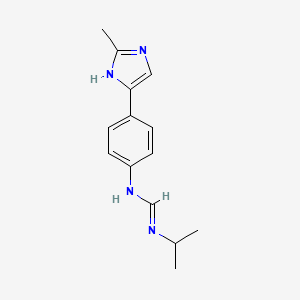
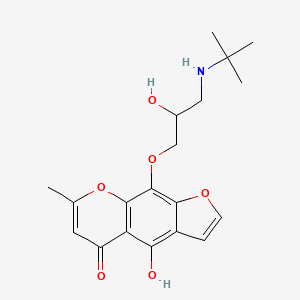
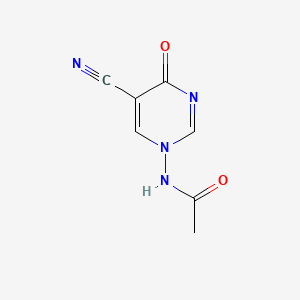
![N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride](/img/structure/B1618948.png)
